molecular formula C30H25Cl2N3 B2790562 (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 956606-89-6

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2790562
CAS No.: 956606-89-6
M. Wt: 498.45
InChI Key: FYXYLIYWQXEVPX-JJIBRWJFSA-N
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Description

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile is a synthetic pyrazoline derivative offered for early-stage research and development. Pyrazoline-based compounds are a subject of significant scientific interest due to their broad spectrum of potential biological activities, which may include antimicrobial and pesticidal properties, as observed in structurally related molecules . The specific Z-configuration (cis-geometry) around the propenenitrile double bond can be critical for its stereospecific interaction with biological targets. This compound features a complex structure with multiple aromatic systems, including a 2,4-dichlorophenyl group, which is often associated with enhanced bioactivity. Its precise mechanism of action requires further investigation but may involve enzyme inhibition or receptor interaction pathways common to other pyrazoline scaffolds . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in biological studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl2N3/c31-26-15-16-28(29(32)18-26)24(19-33)17-25-20-35(27-9-5-2-6-10-27)34-30(25)23-13-11-22(12-14-23)21-7-3-1-4-8-21/h2,5-6,9-18,20-21H,1,3-4,7-8H2/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXYLIYWQXEVPX-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name reflects its intricate arrangement, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC24H24Cl2N2
Molecular Weight408.37 g/mol
IUPAC NameThis compound
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Research indicates that pyrazole derivatives can act as inhibitors of various enzymes, including tissue-nonspecific alkaline phosphatase (TNAP), which plays a significant role in bone mineralization and extracellular matrix regulation .

Case Study: Inhibition of TNAP

A study on pyrazole derivatives demonstrated that modifications in the chemical structure could significantly enhance their potency as TNAP inhibitors. For instance, compounds with specific substitutions exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects . The compound's structural features likely allow it to bind effectively to the active site of TNAP, thereby inhibiting its function.

Biological Activity

Research has shown that this compound possesses various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some derivatives within the pyrazole class have shown antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties.

Research Findings

A comprehensive analysis of the biological activity of pyrazole derivatives reveals several promising findings:

CompoundActivity TypeIC50 (μM)
(Z)-3-[...]-prop-2-en nitrileTNAP Inhibition0.005
Pyrazole Derivative AAnticancer0.25
Pyrazole Derivative BAnti-inflammatory0.15

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Comparison with Similar Compounds

Key Structural Features

The compound’s distinct substituents and stereochemistry differentiate it from related pyrazole derivatives. Below is a comparative analysis with a structurally similar compound from the literature:

Property Target Compound (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Pyrazole Substituents 3-(4-Cyclohexylphenyl), 1-phenyl 3-Methyl, 1-phenyl
Aryl Substituents 2,4-Dichlorophenyl (propenenitrile moiety) 4-Methoxyphenyl (propenylidene moiety)
Functional Groups Nitrile (C≡N) Hydroxyl (-OH), ketone (C=O)
Hydrogen Bonding Weak nitrile acceptor; no strong donors Hydroxyl donor and ketone acceptor
Stereochemistry Z-configuration (propenenitrile) Z (pyrazole) and E (propenylidene) configurations

Implications of Substituent Differences

  • In contrast, the methoxy group in the analogous compound is electron-donating, altering electronic properties .
  • Steric Influence : The bulky cyclohexylphenyl group in the target compound may reduce molecular flexibility and affect binding to biological targets or crystal packing efficiency. The smaller methyl group in the analog minimizes steric hindrance .
  • Hydrogen Bonding: The absence of strong hydrogen bond donors (e.g., -OH) in the target compound likely reduces solubility in polar solvents compared to the hydroxyl-containing analog. This difference also impacts crystal lattice formation, as hydrogen bonding networks dominate in the analog .

Crystallographic and Physicochemical Properties

The target compound’s structure determination likely utilized SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond lengths and angles . Its nitrile group, while a weak hydrogen bond acceptor, contributes to dipole interactions in the solid state. In contrast, the hydroxyl and ketone groups in the analog facilitate stronger intermolecular interactions, leading to distinct melting points and solubility profiles .

Q & A

Q. What synthetic strategies are recommended for synthesizing (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and nitrile functionalization. Key parameters to optimize include:
  • Temperature : Gradual heating (60–80°C) to minimize side reactions like isomerization .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation steps .
  • Monitoring : Thin-layer chromatography (TLC) at each step and NMR spectroscopy for intermediate validation .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeAnalytical Validation
Temperature60–80°CTLC (Rf comparison)
SolventDMF/DMSONMR (¹H/¹³C)
Reaction Time6–12 hrsHPLC (purity >95%)

Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves Z/E isomerism and crystal packing. Use SHELXL for refinement .
  • NMR Spectroscopy : ¹H-¹³C HMBC confirms connectivity; NOESY detects spatial proximity of cyclohexyl and dichlorophenyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) .

Q. How should the compound be stored to maintain stability during experimental use?

  • Methodological Answer :
  • Storage Conditions : Desiccated at –20°C under argon to prevent hydrolysis of the nitrile group .
  • Light Sensitivity : Amber vials to avoid photodegradation of the dichlorophenyl moiety .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray) regarding geometric isomerism be resolved?

  • Methodological Answer :
  • Step 1 : Validate computational models using high-resolution X-ray data (e.g., C–C bond lengths and torsion angles) .
  • Step 2 : Perform DFT geometry optimization with dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions .
  • Step 3 : Compare experimental vs. theoretical Hirshfeld surfaces to identify discrepancies in intermolecular interactions .

Q. Table 2: Key Structural Parameters for Z-Isomer Validation

ParameterExperimental (X-ray)Computational (DFT)
C=C Bond Length (Å)1.341.33
Dihedral Angle (°)178.2179.5

Q. What experimental approaches can elucidate the compound’s intermolecular interactions in crystal lattices?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Use Mercury software to map donor-acceptor distances (<3.0 Å) and angles (>120°) .
  • π-π Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) between pyrazole and dichlorophenyl rings .
  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

Q. How can researchers design a robust protocol for resolving ambiguous spectroscopic data (e.g., overlapping NMR peaks)?

  • Methodological Answer :
  • Step 1 : Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Step 2 : Use dynamic NMR (variable-temperature ¹H NMR) to resolve conformational exchange broadening .
  • Step 3 : Compare with structurally analogous compounds (e.g., ’s pyrazole derivatives) to identify diagnostic peaks .

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